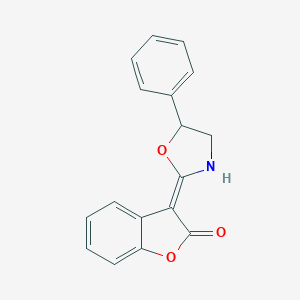methylene]malononitrile](/img/structure/B230500.png)
2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile, also known as DMTMM, is a chemical compound used in organic synthesis as a coupling reagent. It is a white crystalline powder that is soluble in polar solvents like water, methanol, and acetonitrile. DMTMM is a popular choice for peptide and nucleotide synthesis due to its high coupling efficiency and low racemization rate.
Wirkmechanismus
2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile acts as a coupling agent by activating carboxylic acids and forming an intermediate acylating agent. The intermediate then reacts with the nucleophile, usually an amine or alcohol, to form the desired product. 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile is known for its high coupling efficiency and low racemization rate, which makes it an ideal choice for peptide synthesis.
Biochemical and Physiological Effects:
2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile is a synthetic compound that is not found in nature. It does not have any known biochemical or physiological effects on living organisms. However, it has been extensively used in the synthesis of bioactive peptides and other organic molecules that have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile has several advantages over other coupling reagents, including high coupling efficiency, low racemization rate, and ease of use. It is also stable and can be stored for long periods without degradation. However, 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile is a highly reactive compound and can be hazardous if not handled properly. It should be used in a well-ventilated area and with appropriate safety precautions.
List of
Zukünftige Richtungen
1. Development of new coupling reagents with improved efficiency and selectivity.
2. Investigation of the mechanism of 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile-mediated coupling reactions.
3. Synthesis of novel bioactive peptides and peptidomimetics using 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile.
4. Application of 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile in the synthesis of complex organic molecules, including natural products and drugs.
5. Optimization of 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile-mediated coupling reactions for large-scale synthesis.
6. Study of the effect of reaction conditions on the efficiency and selectivity of 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile-mediated coupling reactions.
7. Development of new synthetic strategies for the synthesis of peptides and other organic molecules using 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile.
8. Investigation of the use of 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile in the synthesis of modified peptides with improved stability and bioactivity.
9. Study of the effect of 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile on the conformation and folding of peptides.
10. Development of new methods for the purification and characterization of peptides synthesized using 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile.
Synthesemethoden
2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile can be synthesized through a simple reaction between malononitrile, dimethylaminopyridine, and methylthiomethyl chloride. The reaction takes place in anhydrous conditions and produces 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile in high yield. 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile can also be obtained commercially from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile has been extensively used in scientific research for the synthesis of peptides, nucleotides, and other complex organic molecules. It is a highly efficient coupling reagent that can be used in both solution and solid-phase synthesis. 2-[[4-(Dimethylamino)phenyl](methylsulfanyl)methylene]malononitrile has been used to synthesize various peptides and peptidomimetics, including antimicrobial peptides, enzyme inhibitors, and anticancer agents.
Eigenschaften
Molekularformel |
C13H13N3S |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
2-[[4-(dimethylamino)phenyl]-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3S/c1-16(2)12-6-4-10(5-7-12)13(17-3)11(8-14)9-15/h4-7H,1-3H3 |
InChI-Schlüssel |
POBAXDMQRANDHF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)SC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)


![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
